N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a phenyl ring substituted with a fluorobenzamide group. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The chloro group is introduced into the pyrazole ring through electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide can be compared with other similar compounds, such as:
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-chlorobenzamide: This compound has a similar structure but with a chloro group instead of a fluoro group, which may result in different biological activities.
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide: The presence of a bromo group instead of a chloro group can affect the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClFN3O |
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Molecular Weight |
315.73 g/mol |
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3O/c17-12-9-19-21(10-12)15-7-5-14(6-8-15)20-16(22)11-1-3-13(18)4-2-11/h1-10H,(H,20,22) |
InChI Key |
XEDBWYNJANXBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl)F |
Origin of Product |
United States |
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